molecular formula C82H140N3O25P B143792 Digoxin-dppe conjugate CAS No. 129966-52-5

Digoxin-dppe conjugate

Cat. No. B143792
M. Wt: 1599 g/mol
InChI Key: RMZOQEGPACTFRL-QLBADTJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digoxin-dppe conjugate is a novel compound that has gained significant attention in the field of scientific research. This conjugate is a combination of digoxin, a cardiac glycoside, and dppe, a phosphine ligand. It is a potential candidate for drug delivery and imaging applications due to its unique properties.

Mechanism Of Action

The mechanism of action of digoxin-dppe conjugate involves the binding of digoxin to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the inhibition of the Na+/K+ ATPase pump, resulting in an increase in intracellular calcium levels. The dppe ligand also plays a crucial role in stabilizing the complex and enhancing its binding affinity.

Biochemical And Physiological Effects

Digoxin-dppe conjugate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have cardioprotective effects by improving cardiac function and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of digoxin-dppe conjugate is its ability to selectively target specific receptors in cells, making it a valuable tool for imaging and drug delivery applications. However, its use is limited by its potential toxicity and the need for further studies to determine its safety profile.

Future Directions

There are several future directions for research on digoxin-dppe conjugate. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of research is the optimization of the compound for specific applications, such as cancer therapy or imaging. Additionally, further studies are needed to determine the safety and toxicity profile of the compound in vivo.

Synthesis Methods

The synthesis of digoxin-dppe conjugate involves the reaction between digoxin and dppe in the presence of a catalyst. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to form the final product. The synthesis process is relatively simple and can be carried out under mild conditions.

Scientific Research Applications

Digoxin-dppe conjugate has been extensively studied for its potential applications in scientific research. It can be used as a fluorescent probe for imaging applications due to its ability to bind to specific receptors in cells. It has also been investigated as a potential drug delivery system for targeted cancer therapy.

properties

CAS RN

129966-52-5

Product Name

Digoxin-dppe conjugate

Molecular Formula

C82H140N3O25P

Molecular Weight

1599 g/mol

IUPAC Name

2-[(E)-2-[(3E)-3-[2-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]imino-1-[6-[4,5-dihydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxypropoxy]propylideneamino]oxyacetic acid

InChI

InChI=1S/C82H140N3O25P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-70(90)99-53-63(107-71(91)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)54-103-111(96,97)102-47-46-83-68(87)55-100-84-45-41-73(104-57(3)51-85-101-56-69(88)89)109-77-58(4)105-74(50-67(77)86)110-78-59(5)106-79(76(94)75(78)93)108-62-38-42-80(6)61(49-62)36-37-66-65(80)39-43-81(7)64(40-44-82(66,81)95)60-48-72(92)98-52-60/h45,48,51,57-59,61-67,73-79,86,93-95H,8-44,46-47,49-50,52-56H2,1-7H3,(H,83,87)(H,88,89)(H,96,97)/b84-45+,85-51+

InChI Key

RMZOQEGPACTFRL-QLBADTJSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CO/N=C/CC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)/C=N/OCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

synonyms

digoxin-DPPE conjugate
digoxin-phosphatidylethanolamine conjugate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.